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Introduction

ZD 7155 is a potent and selective non-peptide antagonist of the Angiotensin Il Type 1 (AT1)
receptor.[1][2][3][4] It competitively inhibits the binding of angiotensin Il to the AT1 receptor,
thereby blocking the downstream signaling pathways that lead to vasoconstriction, aldosterone
secretion, and other physiological effects.[5] This document provides detailed application notes
and protocols for the use of ZD 7155 in various in vivo animal models, with a focus on dosage
and administration.

Mechanism of Action

ZD 7155 selectively blocks the AT1 receptor, preventing angiotensin Il from exerting its
physiological effects.[1][5] This antagonism leads to vasodilation and a reduction in blood
pressure, making it a valuable tool for studying the renin-angiotensin system in models of
hypertension and other cardiovascular diseases.[5][6]

Signaling Pathway of Angiotensin Il via AT1 Receptor and its Blockade by ZD 7155
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Caption: Angiotensin Il signaling via the AT1 receptor and its inhibition by ZD 7155.
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Data Presentation: ZD 7155 Dosage in Animal
Models

The following tables summarize the quantitative data on ZD 7155 dosage from various in vivo

studies.

Table 1: Intravenous Administration
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Experimental Protocols

Protocol 1: Intravenous Administration in Conscious Rats for Renal Function Studies

This protocol is adapted from a study investigating the interaction between angiotensin Il and
the sympathetic nervous system in conscious rats.[8]

1. Animal Model:
e Male Wistar rats.
2. Surgical Preparation (perform 1-2 days before the experiment):

e Anesthetize the rat with an appropriate anesthetic (e.g., methohexital sodium,
intraperitoneally).

« Insert polyethylene catheters into a femoral vein (for infusions) and a femoral artery (for
blood pressure monitoring and blood sampling).

o Exteriorize the catheters at the neck.

 Insert a polyethylene tube into the bladder for urine collection and exteriorize it through the
abdominal wall.

» For recording renal sympathetic nerve activity (RSNA), place a bipolar electrode on the left
renal sympathetic nerve via a flank incision.

3. Experimental Procedure:

» Place the conscious rat in a holder that allows for steady-state urine collection.
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» Allow for an equilibration period of at least 6 hours after the end of anesthesia.
 Infuse physiological saline at a rate of 60 pL/min.

e Once urine output equals the saline input for at least four 10-minute periods, begin the
experimental protocol.

o Administer ZD 7155 as an intravenous bolus injection at the desired dose (e.g., 6, 30, or 60
1g). The vehicle used is 0.9% NaCl.[8]

e Collect urine in 10-minute fractions.
e Monitor mean arterial blood pressure and heart rate continuously.

e To confirm AT1 receptor blockade, a bolus of angiotensin Il (e.g., 20 ng) can be administered
intravenously before and after ZD 7155 administration to assess the pressor response.[8]

Protocol 2: Oral Administration in a Hypertensive Rat Model

This protocol is based on a study using the two-kidney, one-clip Goldblatt hypertensive rat
model.[11]

1. Animal Model:
o Male Sprague-Dawley rats.

» Induce Goldblatt hypertension by placing a silver clip on the left renal artery and performing
a right nephrectomy.

2. Drug Preparation and Administration:

» Prepare ZD 7155 for oral administration. While the specific vehicle was not mentioned in this
study, a common method is to suspend the compound in a vehicle like 0.5% carboxymethyl
cellulose.

o Administer ZD 7155 orally via gavage at the desired dose (e.g., 3 mg/kg).[11]

3. Experimental Procedure:
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» Monitor systolic blood pressure and heart rate at various time points post-administration
(e.g., up to 48 hours) using a tail-cuff method or telemetry.[11]

e At the end of the study, animals can be euthanized, and tissues (e.g., aorta, kidney, adrenal
gland) can be collected for further analysis, such as receptor binding assays.[11]

General Experimental Workflow for In Vivo ZD 7155 Studies
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Caption: A generalized workflow for conducting in vivo experiments with ZD 7155.
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Vehicle Preparation for In Vivo Administration

The choice of vehicle is critical for ensuring the solubility and stability of ZD 7155 for in vivo
administration. While some studies use simple saline solutions, others may require co-solvents.

[8]
Recommended Vehicle Formulations:
e For Intravenous Injection:
o 0.9% Saline: If ZD 7155 is sufficiently soluble.[8]

o 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: A common co-solvent system for
poorly soluble compounds.[1]

o 10% DMSO, 90% (20% SBE-B-CD in Saline): An alternative for improving solubility.[1]
e For Oral Gavage:

o 10% DMSO, 90% Corn Oil.[1]

o 0.5% Carboxymethyl cellulose (CMC) in water.
Preparation Protocol (Example using co-solvents):
» Prepare a stock solution of ZD 7155 in DMSO.

e Sequentially add the other co-solvents (e.g., PEG300, Tween-80) and mix thoroughly after
each addition.

» Finally, add saline or water to reach the final desired concentration and volume.
e Itis recommended to prepare the working solution fresh on the day of the experiment.[1]
Considerations for Experimental Design

o Control Groups: Always include a vehicle-treated control group to account for any effects of
the vehicle itself.
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o Dose-Response Studies: It is advisable to perform a dose-response study to determine the
optimal dose for the specific animal model and desired effect.[8]

o Duration of Action: ZD 7155 has been shown to have a long duration of action, which should
be considered when designing the dosing schedule.[6][7][11]

» Animal Welfare: All animal experiments should be conducted in accordance with institutional
and national guidelines for the care and use of laboratory animals.

Disclaimer: These protocols and application notes are intended for guidance and should be
adapted to specific experimental needs and institutional guidelines. Researchers should
consult the primary literature for detailed methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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